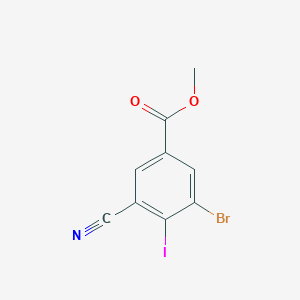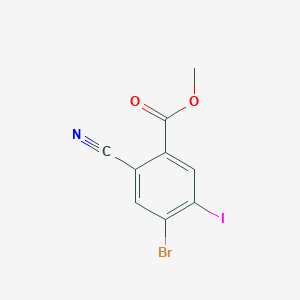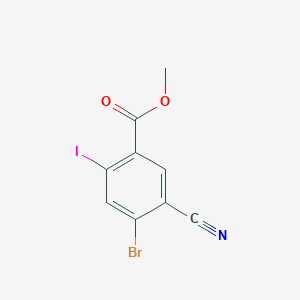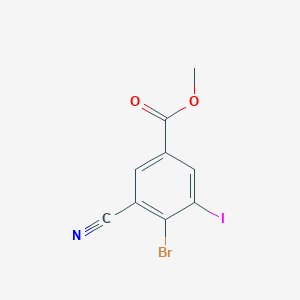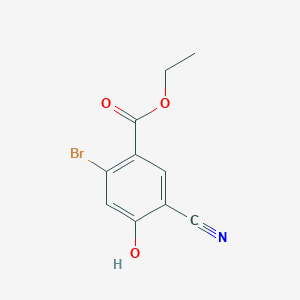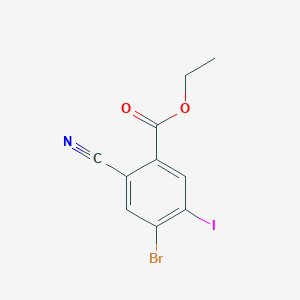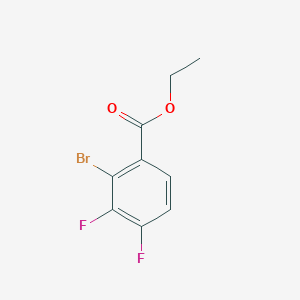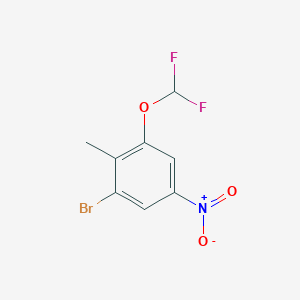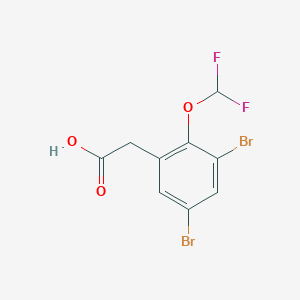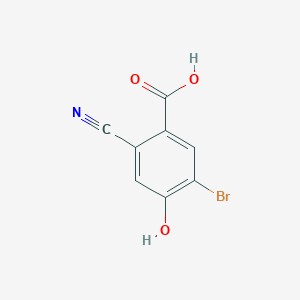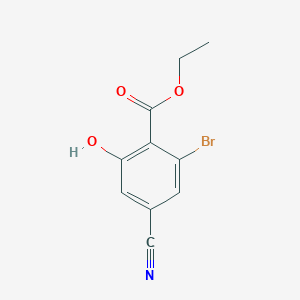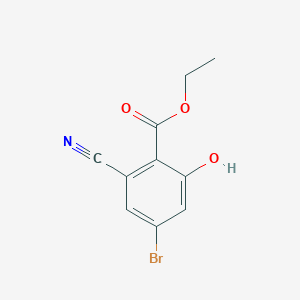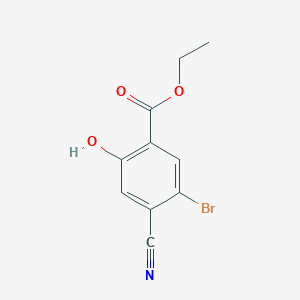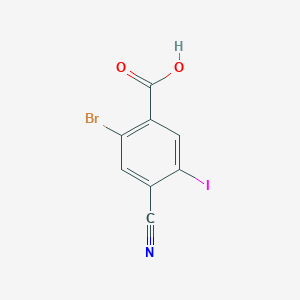![molecular formula C10H14BrN3O B1412603 5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine CAS No. 2109533-82-4](/img/structure/B1412603.png)
5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine
Vue d'ensemble
Description
5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrimidine ring and a pyrrolidine ring substituted with a methoxymethyl group at the 2nd position.
Applications De Recherche Scientifique
5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting pyrimidine receptors.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of pyrimidine derivatives with biological macromolecules.
Agrochemicals: It is used in the development of new agrochemical agents due to its potential biological activity.
Safety and Hazards
Orientations Futures
The future directions of “5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine” could involve its use as a building block in the synthesis of more complex molecules. Brominated pyrimidines like this one are often used in medicinal chemistry, where they can serve as precursors to a variety of biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromopyrimidine and 2-(methoxymethyl)pyrrolidine.
Nucleophilic Substitution: The 2-(methoxymethyl)pyrrolidine undergoes nucleophilic substitution with 5-bromopyrimidine under basic conditions to form the desired product. Common bases used include sodium hydride (NaH) or potassium carbonate (K2CO3).
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch reactors for small-scale production or continuous flow reactors for large-scale production to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids or stannanes as coupling partners.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrrolidine ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methoxymethyl group enhances the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Similar structure but lacks the methoxymethyl group.
5-Bromo-2-(bromomethyl)pyrimidine: Contains a bromomethyl group instead of the pyrrolidine ring.
5-Bromo-2-methylpyrimidine: Contains a methyl group instead of the pyrrolidine ring.
Uniqueness
5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine is unique due to the presence of both the methoxymethyl group and the pyrrolidine ring, which confer specific chemical and biological properties. These structural features enhance its binding affinity to molecular targets and improve its solubility and bioavailability compared to similar compounds.
Propriétés
IUPAC Name |
5-bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-7-9-3-2-4-14(9)10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBZSOKGPCWKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


